molecular formula C19H18Cl3N5 B11523233 1-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl](2,4-dichlorophenyl)methyl}piperidine

1-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl](2,4-dichlorophenyl)methyl}piperidine

Cat. No.: B11523233
M. Wt: 422.7 g/mol
InChI Key: JYRMPEYOZLYMJZ-UHFFFAOYSA-N
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Description

1-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}piperidine is a complex organic compound characterized by the presence of a tetrazole ring, chlorophenyl groups, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}piperidine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 3-chlorobenzonitrile can react with sodium azide under acidic conditions to form 1-(3-chlorophenyl)-1H-tetrazole.

    Formation of the Dichlorophenylmethyl Intermediate: 2,4-dichlorobenzyl chloride can be synthesized from 2,4-dichlorotoluene through chlorination.

    Coupling Reaction: The final step involves coupling the tetrazole and dichlorophenylmethyl intermediates with piperidine. This can be achieved through a nucleophilic substitution reaction, where the tetrazole nitrogen attacks the benzyl chloride, followed by the addition of piperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}piperidine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the tetrazole ring or the chlorophenyl groups.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or thiourea in polar solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}piperidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the tetrazole ring, which is known to mimic carboxylic acids in drug design. It could potentially act as an enzyme inhibitor or receptor antagonist.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents. The tetrazole ring is a common motif in many drugs, suggesting that this compound could be a lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the tetrazole and chlorophenyl groups.

Mechanism of Action

The mechanism of action of 1-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}piperidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity by mimicking natural substrates or binding to active sites. The tetrazole ring could play a crucial role in this interaction, given its ability to form hydrogen bonds and its structural similarity to carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-1H-tetrazole: Shares the tetrazole ring and chlorophenyl group but lacks the piperidine moiety.

    2,4-dichlorobenzyl chloride: Contains the dichlorophenyl group but lacks the tetrazole and piperidine components.

    Piperidine derivatives: Various piperidine-based compounds that may share similar pharmacological properties.

Uniqueness

1-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}piperidine is unique due to the combination of its structural components. The presence of both the tetrazole ring and the dichlorophenyl groups, along with the piperidine moiety, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

This detailed overview should provide a comprehensive understanding of 1-{1-(3-chlorophenyl)-1H-tetrazol-5-ylmethyl}piperidine, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C19H18Cl3N5

Molecular Weight

422.7 g/mol

IUPAC Name

1-[[1-(3-chlorophenyl)tetrazol-5-yl]-(2,4-dichlorophenyl)methyl]piperidine

InChI

InChI=1S/C19H18Cl3N5/c20-13-5-4-6-15(11-13)27-19(23-24-25-27)18(26-9-2-1-3-10-26)16-8-7-14(21)12-17(16)22/h4-8,11-12,18H,1-3,9-10H2

InChI Key

JYRMPEYOZLYMJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=C(C=C(C=C2)Cl)Cl)C3=NN=NN3C4=CC(=CC=C4)Cl

Origin of Product

United States

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